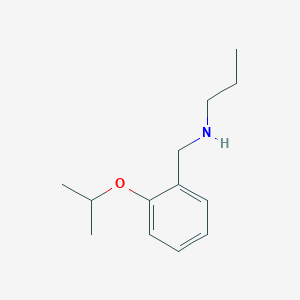

N-(2-Isopropoxybenzyl)-1-propanamine

Description

BenchChem offers high-quality N-(2-Isopropoxybenzyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Isopropoxybenzyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOUSEKDBOXFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2-Isopropoxybenzyl)-1-propanamine Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Isopropoxybenzyl)-1-propanamine and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive literature review of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and prospective therapeutic applications. By examining related chemical structures and their biological activities, we aim to provide a foundational understanding for researchers and drug development professionals interested in exploring this chemical space. This document delves into the causal relationships behind synthetic choices, outlines potential experimental protocols, and visualizes key workflows to facilitate further research and development in this promising area.

Introduction

The benzylamine and propanamine moieties are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The combination of these fragments, as seen in the N-(2-Isopropoxybenzyl)-1-propanamine scaffold, offers a unique three-dimensional arrangement of lipophilic and hydrogen-bonding features that can be finely tuned to interact with various biological targets. The isopropoxy group at the ortho position of the benzyl ring introduces a significant steric and electronic modification, which can influence the compound's conformational preferences and its interactions with protein binding pockets. This guide will explore the synthetic accessibility of these derivatives, the potential impact of structural modifications on their biological activity, and their prospective therapeutic applications, drawing insights from analogous chemical series.

Synthetic Strategies

The synthesis of N-(2-Isopropoxybenzyl)-1-propanamine derivatives can be approached through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions on the aromatic ring or the propanamine side chain.

Reductive Amination

A primary and versatile method for the synthesis of N-substituted benzylamines is reductive amination.[1] This approach involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Isopropoxybenzaldehyde with 1-Propanamine

-

Imine Formation: To a solution of 2-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add 1-propanamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose and is typically added portion-wise at 0 °C to control the exothermic reaction.[1] The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-Isopropoxybenzyl)-1-propanamine.

Causality in Experimental Choices:

-

The choice of a protic solvent like methanol can facilitate both the imine formation and the subsequent reduction.

-

The use of a slight excess of the amine ensures the complete consumption of the aldehyde.

-

The portion-wise addition of the reducing agent at low temperature is a critical safety measure to manage the reaction's exothermicity.

Alkylation of 1-Propanamine

An alternative synthetic route involves the direct N-alkylation of 1-propanamine with a suitable 2-isopropoxybenzyl halide, such as 2-isopropoxybenzyl chloride or bromide. This method is a classical approach to amine synthesis.

Experimental Protocol: N-Alkylation of 1-Propanamine

-

Reaction Setup: In a round-bottom flask, dissolve 1-propanamine (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to neutralize the hydrohalic acid formed during the reaction.

-

Addition of Alkylating Agent: To this stirring solution, add 2-isopropoxybenzyl chloride (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring and Completion: The reaction mixture is then heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality in Experimental Choices:

-

The use of an excess of the amine or a non-nucleophilic base is necessary to prevent the formation of the dialkylated product.

-

Polar aprotic solvents are preferred as they can solvate the ions formed during the reaction without interfering with the nucleophilic substitution.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of a chemical series.[2] While specific SAR data for N-(2-Isopropoxybenzyl)-1-propanamine derivatives is not extensively published, we can infer potential relationships based on analogous structures found in the literature.

The Role of the Benzyl Moiety

-

Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule, affecting its binding to target proteins. For instance, in some series of bioactive amines, halogen substitutions on the aromatic ring have been shown to enhance potency.

-

The Isopropoxy Group: The ortho-isopropoxy group is a key feature. Its steric bulk can lock the conformation of the benzyl group, potentially leading to higher selectivity for a particular biological target. The lipophilicity of this group will also contribute to the overall physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The Propanamine Side Chain

-

Length of the Alkyl Chain: The length of the n-propyl chain can be critical for optimal interaction with the binding site. Shortening or lengthening this chain could lead to a loss of activity if a specific hydrophobic pocket needs to be occupied.

-

Substitution on the Amine: The nitrogen atom can be a primary, secondary, or tertiary amine. This will affect the pKa of the molecule and its ability to form hydrogen bonds. In many pharmacologically active amines, a secondary amine is found to be optimal for activity.

-

Chirality: If a chiral center is introduced into the propanamine backbone, the stereochemistry can play a crucial role in biological activity. It is common for one enantiomer to be significantly more active than the other.

Potential Pharmacological Activities and Therapeutic Applications

Based on the pharmacological profiles of structurally related compounds, N-(2-Isopropoxybenzyl)-1-propanamine derivatives could be investigated for a variety of therapeutic applications.

Adrenergic Receptor Modulation

Derivatives of propanolamines are well-known for their interaction with adrenergic receptors.[3] For example, compounds with an aminopropan-2-ol structure have shown α1- and β1-adrenolytic activity.[3] The N-(2-Isopropoxybenzyl)-1-propanamine scaffold could be explored for similar activities.

| Compound Class | Biological Target | Reported Activity | Reference |

| Aminopropan-2-ol derivatives | α1- and β1-adrenoceptors | Antagonistic activity | [3] |

| Propanolamine Derivatives | Adrenergic Receptors | Hypotensive and antiarrhythmic effects | [3] |

Antiproliferative and Anticancer Activity

Quinoxaline derivatives containing a propanamide side chain have demonstrated antiproliferative effects against various cancer cell lines.[4][5] While structurally distinct, this highlights the potential of the propanamine/propanamide moiety in the design of anticancer agents. The N-(benzyl)amine scaffold is also present in inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for cancer therapy.[6]

| Compound Class | Cancer Cell Lines | IC₅₀ Values | Reference |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides | MCF-7, HCT-116, Hela, PC-3 | 6.93 - 94.14 µM | [4] |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer cells | Nanomolar inhibitory potency against USP1/UAF1 | [6] |

Anti-inflammatory and Analgesic Properties

Propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen have been synthesized and evaluated as non-ulcerogenic anti-inflammatory and analgesic agents.[7] This suggests that the propanamine core could be a suitable scaffold for developing novel anti-inflammatory drugs with improved safety profiles.

Future Directions and Research Perspectives

The N-(2-Isopropoxybenzyl)-1-propanamine scaffold presents a promising starting point for the design and synthesis of novel bioactive molecules. Future research in this area should focus on:

-

Library Synthesis: The synthesis of a diverse library of derivatives with variations in the substitution pattern of the aromatic ring and modifications of the propanamine side chain.

-

High-Throughput Screening: Screening this library against a wide range of biological targets to identify initial hits.

-

In-depth Pharmacological Evaluation: Detailed in vitro and in vivo studies of the most promising compounds to elucidate their mechanism of action and therapeutic potential.

-

Computational Modeling: The use of in silico methods, such as docking and molecular dynamics simulations, to understand the binding modes of these derivatives and guide further optimization.

Conclusion

The N-(2-Isopropoxybenzyl)-1-propanamine scaffold is a largely unexplored area of chemical space with significant potential for the development of new therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, researchers can efficiently synthesize and evaluate derivatives of this core structure. The insights provided in this technical guide are intended to serve as a foundation for future research, encouraging the exploration of this promising class of compounds in the quest for novel and effective medicines.

References

- Eureka | Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine.

- (2025, August 10). A structure-activity relationship study of compounds with antihistamine activity.

- (n.d.). Synthesis and Adrenolytic Activity of New Propanolamines - PMC - NIH.

- MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

- (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed.

- (n.d.). N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem - NIH.

- ChemicalBook. (n.d.). N-Isopropylbenzylamine synthesis.

- (2025, August 6). Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents - ResearchGate.

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized? - Knowledge.

- MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

- (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed.

- NIMH Chemical Synthesis and Drug Supply Program. (2021, April 9). Compound Information Page.

- (2016, May 2). On Exploring Structure Activity Relationships - PMC - NIH.

- (n.d.). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides - PubMed.

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological Potential and Pharmacological Profiling of N-(2-Isopropoxybenzyl)-1-propanamine

The following technical guide provides an in-depth pharmacological and chemical analysis of N-(2-Isopropoxybenzyl)-1-propanamine , structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

N-(2-Isopropoxybenzyl)-1-propanamine (CAS: 1040685-17-3) is a specialized secondary amine intermediate and chemical probe characterized by a 2-alkoxybenzylamine scaffold. While primarily utilized as a high-value building block in the synthesis of neuroactive agents and ion channel modulators, its structural architecture exhibits significant intrinsic biological potential.

This guide analyzes the compound's pharmacophore, predicting its activity as a Voltage-Gated Sodium Channel (VGSC) modulator and Sigma-1 receptor ligand based on Structure-Activity Relationship (SAR) homology with established therapeutic agents like Safinamide and Propafenone.

Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct pharmacophoric domains that define its interaction with biological targets:

-

Lipophilic Anchor: The 2-isopropoxyphenyl ring provides steric bulk and lipophilicity, critical for occupying hydrophobic pockets in transmembrane proteins.

-

Linker Region: A methylene bridge (

) connecting the aromatic system to the amine. -

Cationic Tail: The N-propylamine chain, which is protonated at physiological pH, allowing for electrostatic interactions with anionic residues (e.g., Asp/Glu) in receptor binding sites.

Physicochemical Properties (Calculated)

| Property | Value | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 207.31 g/mol | Optimal for BBB penetration (< 400 Da) |

| LogP (Predicted) | 3.2 – 3.6 | High lipophilicity; likely CNS active |

| pKa (Base) | ~9.5 – 10.0 | Predominantly ionized ( |

| H-Bond Donors | 1 (NH) | Critical for receptor anchoring |

| H-Bond Acceptors | 2 (O, N) | Interaction with serine/threonine residues |

Target Identification & Mechanism of Action (SAR Analysis)

The biological activity of N-(2-Isopropoxybenzyl)-1-propanamine is inferred from its structural homology to the 2-alkoxybenzylamine class of compounds.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The structural motif—a lipophilic aromatic ring linked to an amine via a short chain—is the classic pharmacophore for Class I antiarrhythmics and anticonvulsants .

-

Mechanism: The protonated amine blocks the pore of

channels in the open/inactivated state, while the 2-isopropoxy group anchors the molecule within the lipid interface of the channel fenestration. -

Therapeutic Relevance: Potential utility in neuropathic pain and epilepsy models.

Secondary Target: Sigma-1 Receptors ( R)

N-substituted benzylamines are privileged structures for Sigma-1 receptor binding.

-

Mechanism: The N-propyl group fits the secondary hydrophobic pocket of the

R, while the benzyl ring engages in -

Implication: Modulation of

R is associated with neuroprotection and cognitive enhancement.

Pathway Visualization

The following diagram illustrates the predicted signaling modulation and pharmacophore interactions.

Figure 1: Predicted Mechanism of Action showing dual-modulation of Sodium Channels and Sigma Receptors.

Experimental Validation Frameworks

To validate the biological activity of this compound, the following experimental workflows are recommended.

Chemical Synthesis (Reductive Amination)

A robust, self-validating synthesis protocol is essential for generating high-purity material for biological assays.

Protocol:

-

Reagents: 2-Isopropoxybenzaldehyde (1.0 eq), Propan-1-amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

-

Imine Formation: Mix aldehyde and amine in DCE at room temperature for 2 hours. Monitor via TLC (disappearance of aldehyde).

-

Reduction: Add STAB portion-wise. Stir for 12 hours under

atmosphere. -

Work-up: Quench with saturated

. Extract with DCM. -

Purification: Flash column chromatography (Hexane:EtOAc + 1%

).

Figure 2: Synthetic pathway for generating high-purity ligand for assay validation.

In Vitro Screening Cascade

| Assay Type | Methodology | Success Criteria |

| Binding Affinity ( | Radioligand binding using | |

| Functional Potency | FLIPR Membrane Potential Assay (HEK293 cells expressing | |

| Metabolic Stability | Incubation with Human Liver Microsomes (HLM) + NADPH. |

Safety & Toxicology Profile

As a secondary amine with high lipophilicity, specific handling precautions are required.

-

Acute Toxicity: Predicted to be moderate. Similar benzylamines show oral

in rats ~300–500 mg/kg. -

Corrosivity: The free base is likely corrosive to skin and eyes (pH > 11).

-

CNS Effects: Due to BBB penetration, high doses may induce sedation or ataxia (typical of sodium channel blockers).

References

-

PubChem Compound Summary. (2025). N-(2-Isopropoxybenzyl)-1-propanamine (CAS 1040685-17-3).[1] National Center for Biotechnology Information. Link

-

Florvall, L., & Ogren, S. O. (1982). Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Journal of Medicinal Chemistry. Link

-

Bailingwei Technology. (2024). Chemical Catalog: N-(2-Isopropoxybenzyl)-1-propanamine Building Blocks.Link

Sources

The Isopropoxybenzyl Amine Pharmacophore: Structural Evolution and Pharmacological Significance

The following technical guide details the history, structural rationale, and pharmacological applications of Isopropoxybenzyl Amine compounds. This analysis focuses on the 4-isopropoxybenzyl moiety as a privileged pharmacophore in medicinal chemistry, tracing its evolution from mid-20th-century analgesic research to modern transporter inhibitors.

Executive Summary

The Isopropoxybenzyl Amine motif—specifically the N-(4-isopropoxybenzyl) structural unit—represents a critical steric and lipophilic variant of the classic benzylamine pharmacophore. While simple benzylamines are ubiquitous in organic synthesis, the introduction of a para-isopropoxy group (

Historically, this moiety emerged from the CIBA pharmaceutical program in the 1950s , leading to the discovery of high-potency benzimidazole opioids (nitazenes). Today, it serves as a key determinant of potency in novel SLC26A6 (PAT1) inhibitors and IP receptor antagonists , demonstrating its enduring utility in fine-tuning drug-target interactions.

Historical Genesis: The CIBA Era (1950s)[1]

The discovery of isopropoxybenzyl amine derivatives is inextricably linked to the search for non-morphinan opioids. In the late 1950s, researchers at CIBA Aktiengesellschaft (Switzerland), led by A. Hunger , F. Biaggi , and K. Hoffmann , initiated a program to synthesize 2-benzylbenzimidazoles.

The "Nitazene" Series Discovery

The team synthesized a library of 1-(diethylaminoethyl)-2-benzyl-5-nitrobenzimidazoles. They systematically varied the substituent at the para-position of the benzyl ring to explore Structure-Activity Relationships (SAR).

-

The Baseline: Unsubstituted benzyl analogs showed moderate activity.

-

The Breakthrough: Introducing an ether linkage at the para-position drastically increased potency.

-

Ethoxy (-OEt): Resulted in Etonitazene , approximately 1000x the potency of morphine.

-

Isopropoxy (-OiPr): Resulted in Isotonitazene .[1] While slightly less potent than the ethoxy analog in early assays, it exhibited a distinct lipophilic profile and high affinity for the

-opioid receptor (MOR).

-

Although Etonitazene and Clonitazene were scheduled, the isopropoxy variant (Isotonitazene) remained an obscure academic entry until its re-emergence in 2019 as a designer drug, highlighting the critical importance of this specific benzyl substitution pattern.

Structural Rationale & Medicinal Chemistry[3]

Why choose the Isopropoxybenzyl group over a Methoxy or Ethoxy group? The decision is often driven by the need to optimize Lipophilic Efficiency (LipE) and Metabolic Stability .

Physicochemical Advantages

-

Steric Bulk: The isopropyl group adds branching, which can fill hydrophobic pockets in receptors (e.g., the orthosteric site of MOR or the anion channel of SLC26A6) more effectively than a linear ethyl chain.

-

Lipophilicity (LogP): The isopropoxy group increases logP compared to methoxy/ethoxy, facilitating Blood-Brain Barrier (BBB) penetration—a critical factor for CNS-active agents.

-

Metabolic Shielding: The branched isopropyl ether is generally more resistant to O-dealkylation by Cytochrome P450 enzymes compared to simple methoxy ethers, potentially prolonging half-life (

).

Comparative SAR Data

The following table illustrates the impact of the para-substituent on the benzyl amine moiety in the context of benzimidazole opioids (Values normalized to Morphine = 1).

| Compound | Benzyl Substituent (R) | Structure | Relative Potency (Morphine = 1) | LogP (Predicted) |

| Nitazene | Hydrogen (-H) | ~2 | 3.5 | |

| Clonitazene | Chlorine (-Cl) | ~50 | 4.2 | |

| Etonitazene | Ethoxy (-OEt) | ~1000 | 4.6 | |

| Isotonitazene | Isopropoxy (-OiPr) | ~500 | 4.9 |

Modern Pharmacological Applications

Beyond opioids, the isopropoxybenzyl amine motif has found utility in diverse therapeutic areas.

SLC26A6 (PAT1) Inhibitors

Recent research (e.g., Jayaraman et al.) identified 4-isopropoxybenzylamine as a critical building block for selective inhibitors of the SLC26A6 anion exchanger, a target for treating cystic fibrosis-associated intestinal disorders.[2]

-

Mechanism: The isopropoxybenzyl group binds to the hydrophobic extracellular vestibule of the transporter.

-

Outcome: Replacement of the isopropoxy group with smaller groups (methoxy) or larger halides resulted in a loss of potency, confirming the specific steric requirement of the isopropyl ether.

IP Receptor Antagonists (RO1138452)

The compound RO1138452 utilizes a 4-(4-isopropoxybenzyl)phenylamine core.[3]

-

Target: Prostacyclin (IP) receptor.[3]

-

Function: It acts as a pseudo-irreversible antagonist.[3] The lipophilic isopropoxy tail likely anchors the molecule within the lipid membrane interface of the GPCR, contributing to its slow dissociation rate.

Experimental Protocols

Synthesis of 4-Isopropoxybenzylamine (Intermediate)

This protocol describes the synthesis of the core building block from 4-hydroxybenzaldehyde.

Reagents: 4-Hydroxybenzaldehyde, 2-Bromopropane, Potassium Carbonate (

Step 1: Williamson Ether Synthesis

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF.

-

Add

(2.0 eq) and stir for 30 min at RT. -

Add 2-bromopropane (1.2 eq) and reflux at 80°C for 4 hours.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol). Dry over

. -

Yield: 4-isopropoxybenzaldehyde (Clear oil).

Step 2: Reductive Amination (via Oxime)

-

Dissolve 4-isopropoxybenzaldehyde in Ethanol. Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours to form the oxime.

-

Isolate the oxime and dissolve in dry THF.

-

Slowly add

(4.0 eq) at 0°C under Argon. -

Reflux for 6 hours.

-

Workup: Fieser workup (

, 15% NaOH, -

Purification: Distillation or conversion to HCl salt.

Visualization of Synthesis Pathway (DOT)

Caption: Synthetic route for the production of the 4-isopropoxybenzylamine building block.

Analytical Differentiation: Isopropoxy vs. Isopropyl[2]

A critical aspect of scientific integrity in this field is distinguishing between Isopropoxybenzyl amine and Isopropylbenzylamine .

-

Isopropoxybenzylamine (

): Contains an Oxygen atom linking the isopropyl group to the ring. Used in high-value medicinal chemistry (Opioids, Transporter inhibitors). -

N-Isopropylbenzylamine (

): Contains a Nitrogen linkage or direct alkylation. Commonly encountered as a structural isomer of methamphetamine and used as a cutting agent. It lacks the ether oxygen.

Differentiation Protocol (GC-MS):

-

Isopropoxy: Fragmentation shows characteristic loss of isopropyl group (

) and presence of oxygenated tropylium ion ( -

Isopropyl: Fragmentation dominated by benzyl cation (

91) and lack of ether-associated fragments.

Logical Pathway: From Moiety to Medicine

The following diagram illustrates the decision logic for employing the isopropoxybenzyl moiety in drug design.

Caption: Medicinal chemistry decision tree for selecting the isopropoxybenzyl pharmacophore.

References

-

Hunger, A., et al. (1960). "Benzimidazol-Derivate und verwandte Heterocyclen. II. Synthese von 1-aminoalkyl-2-benzyl-benzimidazolen." Helvetica Chimica Acta, 43(3), 800-809.

-

Blanckaert, P., et al. (2020). "Isotonitazene: The re-emergence of a potent synthetic opioid." Drug Testing and Analysis, 12(8).

-

Jayaraman, S., et al. (2014). "Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders." Chemical Biology & Drug Design, 84(4).

-

Fretz, H., et al. (2008). "4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor."[3] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[3]

-

World Health Organization (WHO). (2020). "Critical Review Report: Isotonitazene." Expert Committee on Drug Dependence.[1][4]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

Methodological & Application

Application Note: Reductive Amination Protocols for 2-Isopropoxybenzaldehyde

Executive Summary

This technical guide details optimized protocols for the reductive amination of 2-isopropoxybenzaldehyde (CAS 22921-58-0) . This scaffold is a critical intermediate in the synthesis of bioactive compounds, including 15-lipoxygenase inhibitors and various agrochemicals.

The presence of the ortho-isopropoxy group introduces specific steric and electronic challenges that distinguish this substrate from simple benzaldehydes. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity, while offering alternative "Green" and "Scale-Up" protocols to suit diverse research needs.

Strategic Analysis: The Ortho-Isopropoxy Challenge

Before initiating synthesis, researchers must understand how the 2-isopropoxy substituent influences reaction kinetics and chemoselectivity.

Steric and Electronic Effects[1]

-

Steric Hindrance: The bulky isopropyl group at the ortho position creates significant steric crowding around the carbonyl carbon. This increases the energy barrier for the initial nucleophilic attack by the amine, potentially slowing imine formation compared to para-substituted analogs.

-

Electronic Deactivation: The alkoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density at the carbonyl carbon, making it less electrophilic.

-

Implication: Standard reductive amination conditions using weak reducing agents (e.g., NaBH3CN) may be sluggish.[1] However, strong reducing agents (e.g., NaBH4) risk reducing the aldehyde directly to the alcohol (2-isopropoxybenzyl alcohol) before the imine forms.

The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the aldehyde untouched but active enough to rapidly reduce the protonated iminium ion formed in situ.

Visualizing the Mechanism

The following diagram outlines the reaction pathway, highlighting the critical "Imine/Iminium" intermediate that must be intercepted by the hydride source.

Figure 1: Mechanistic pathway for the reductive amination of 2-isopropoxybenzaldehyde. Note the critical interception of the Iminium ion.

Protocol 1: The "Gold Standard" (STAB Method)

Applicability: Primary and secondary amines.[2][3][4][5] Best for discovery chemistry (mg to g scale). Reference: Based on the Abdel-Magid protocol [1].

Materials

-

Substrate: 2-Isopropoxybenzaldehyde (1.0 equiv)

-

Amine: 1.0–1.2 equiv (Use free base if possible; if using HCl salt, add 1.0 equiv TEA)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)[4]

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation with this sterically hindered aldehyde.

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-isopropoxybenzaldehyde (1.0 mmol, 164 mg) in DCE (3–5 mL).

-

Amine Addition: Add the amine (1.1 mmol).

-

Note: If the amine is a salt (e.g., HCl), add Triethylamine (1.1 mmol) and stir for 10 mins before adding the aldehyde.

-

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol, ~60 µL).

-

Why? The ortho-isopropoxy group hinders imine formation. Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack.

-

-

Reductant Addition: Add STAB (1.5 mmol, 318 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under Nitrogen/Argon atmosphere.

-

Time: Typically 2–4 hours.[1] Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde peak (approx. 254 nm).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: The "Scale-Up" Method (Two-Step NaBH₄)

Applicability: Multi-gram to kilogram scale. Lower cost, easier workup, avoids chlorinated solvents. Mechanism: Pre-formation of the imine followed by reduction prevents direct aldehyde reduction.

Step-by-Step Procedure

-

Imine Formation:

-

Dissolve 2-isopropoxybenzaldehyde (10 mmol) and Amine (10 mmol) in Methanol (anhydrous, 20 mL).

-

Optional: Add 3Å Molecular Sieves or use a Dean-Stark trap (if in Toluene) to drive the equilibrium if the reaction is sluggish.

-

Stir at Reflux (65°C) for 2–6 hours. Verify imine formation by ¹H NMR (shift of aldehyde proton from ~10.4 ppm to imine ~8.5 ppm).

-

-

Reduction:

-

Cool the mixture to 0°C (Ice bath).

-

Carefully add Sodium Borohydride (NaBH₄) (10 mmol, 1.0 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Allow to warm to room temperature and stir for 1 hour.

-

-

Workup:

-

Evaporate Methanol.

-

Resuspend residue in water and extract with EtOAc.

-

Experimental Decision Matrix

Use the following diagram to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Aldehyde | Steric hindrance of the 2-isopropoxy group prevents imine formation. | Increase reaction time. Add Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid / Water Scavenger (1.5 equiv) before adding reducing agent [2]. |

| Alcohol Side Product | Reducing agent is reducing the aldehyde before the imine forms. | Do not use NaBH₄ in one pot. Switch to STAB (Protocol 1) or ensure complete imine formation (Protocol 2) before reduction. |

| Dialkylation (with primary amines) | Primary amine reacts with two aldehyde molecules. | Use an excess of the amine (1.5–2.0 equiv). Add the aldehyde slowly to the amine solution. |

| Emulsion during Workup | Boron salts forming complexes. | Wash the organic layer with 10% aqueous Tartaric Acid or Potassium Carbonate to break up boron complexes. |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4]J. Org.[4][6] Chem. 1996, 61, 3849–3862.[2][4][6] Link

-

Bhattacharyya, S. Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[7]J. Chem. Soc., Perkin Trans. 1 1995, 2079–2081. Link

-

Gribble, G. W. Sodium Triacetoxyborohydride.[1][2][4]Encyclopedia of Reagents for Organic Synthesis , 2001. Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

Technical Application Note: N-(2-Isopropoxybenzyl)-1-propanamine in API Synthesis

[1]

Introduction & Executive Summary

N-(2-Isopropoxybenzyl)-1-propanamine (Chemical Formula: C₁₃H₂₁NO) is a specialized secondary amine intermediate increasingly utilized in medicinal chemistry campaigns targeting G-Protein Coupled Receptors (GPCRs) and Kinase Inhibitors . Unlike simple benzylamines, the ortho-isopropoxy substitution provides unique steric bulk and lipophilicity, enhancing the metabolic stability and blood-brain barrier (BBB) permeability of downstream Active Pharmaceutical Ingredients (APIs).

This guide details the strategic handling, synthesis, and quality control of this intermediate. It is designed for process chemists and formulation scientists requiring high-purity integration of this motif into larger drug scaffolds.

Key Applications

-

Neuroscience: Synthesis of selective 5-HT and Dopamine receptor modulators.

-

Oncology: Fragment synthesis for Pyrazolo-triazine based Cyclin-Dependent Kinase (CDK) inhibitors.

-

Flavor Chemistry: Precursor for high-potency Umami modulators (e.g., oxalamide derivatives).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | N-(2-(propan-2-yloxy)benzyl)propan-1-amine |

| Structure | 2-Isopropoxy-Ph-CH₂-NH-CH₂-CH₂-CH₃ |

| Molecular Weight | 207.31 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water |

| pKa (Calc) | ~9.5 (Secondary Amine) |

| Stability | Air-sensitive (absorbs CO₂ to form carbamates); Hygroscopic |

Synthetic Utility & Protocols

Mechanistic Causality: Why this Intermediate?

In drug design, the 2-isopropoxy group serves as a "privileged" bioisostere for the 2-methoxy group.

-

Metabolic Shielding: The bulky isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes more effectively than a methyl group, extending the half-life of the drug.

-

Conformational Lock: The steric clash between the isopropoxy group and the benzylic amine restricts rotation, pre-organizing the molecule for receptor binding.

Protocol A: Synthesis of the Intermediate

Rationale: In-situ preparation is often preferred to avoid storage instability of the secondary amine.

Reaction Type: Reductive Amination Precursors: 2-Isopropoxybenzaldehyde + 1-Propanamine

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reactor with 2-Isopropoxybenzaldehyde (1.0 equiv) and anhydrous Methanol (10 volumes).

-

Add 1-Propanamine (1.1 equiv) dropwise at 0–5°C. Note: Exothermic.

-

Add Magnesium Sulfate (anhydrous, 2.0 equiv) to sequester water and drive equilibrium.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

-

-

Reduction:

-

Cool mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Allow to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Dichloromethane (DCM).[1]

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

If necessary, purify via Acid-Base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer with NaOH, extract back into DCM) or Silica Gel Chromatography (Eluent: DCM/MeOH/NH₄OH).

-

Protocol B: Utilization in API Synthesis (Alkylation)

Scenario: Attaching the intermediate to a core scaffold (e.g., chloropyrimidine or alkyl halide).

Reaction: Nucleophilic Substitution (Sɴ2 or SɴAr)

-

Dissolution: Dissolve the electrophile (e.g., 4-chloropyrimidine derivative) (1.0 equiv) in DMF or Acetonitrile .

-

Base Addition: Add N-(2-Isopropoxybenzyl)-1-propanamine (1.2 equiv) and a base like K₂CO₃ or DIPEA (2.0 equiv).

-

Heating: Heat to 60–80°C under Nitrogen atmosphere.

-

Expert Tip: Use catalytic KI (0.1 equiv) if reacting with an alkyl chloride to accelerate the reaction via the Finkelstein mechanism.

-

-

Validation: Monitor consumption of the secondary amine by LC-MS.

Process Visualization (Graphviz)

The following diagram illustrates the critical decision pathways in synthesizing and validating this intermediate.

Caption: Synthesis and Quality Control workflow for N-(2-Isopropoxybenzyl)-1-propanamine.

Quality Control & Self-Validating Systems

To ensure "Trustworthiness" in your data, every batch must pass the following self-validating checks before use in GMP steps.

Critical Quality Attributes (CQAs)

| Test | Method | Acceptance Criteria | Scientific Rationale |

| Identity | ¹H-NMR (CDCl₃) | Characteristic Isopropyl Septet (~4.6 ppm) | Confirms the presence of the 2-isopropoxy group. |

| Purity | HPLC (C18, Gradient) | > 98.0% Area | Secondary amines can oxidize; high purity prevents side-reactions. |

| Residual Aldehyde | GC-MS or HPLC | < 0.1% | Unreacted aldehyde is genotoxic and reactive. |

| Water Content | Karl Fischer | < 0.5% | Water interferes with downstream anhydrous couplings. |

Troubleshooting Guide

-

Problem: Low Yield in Step 1.

-

Root Cause:[2] Incomplete imine formation due to water.

-

Solution: Use molecular sieves (3Å) instead of MgSO₄ or use a Dean-Stark trap if using Toluene.

-

-

Problem: Formation of Tertiary Amine Impurity.

-

Root Cause:[2] Over-alkylation (reaction of product with aldehyde).

-

Solution: Ensure strict stoichiometry (Amine excess) and stepwise addition of reductant.

-

References

-

Tachdjian, C., et al. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. U.S. Patent Application US20060045953A1. Link

- Context: Describes the synthesis of oxalamides using N-(2-isopropoxybenzyl)

-

Paruch, K., et al. (2009). Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. Patent WO2007056468A1. Link

- Context: Validates the use of the 2-isopropoxybenzylamine motif in oncology drug discovery.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Propanamine (Propylamine precursor). Link

- Context: Physical properties and safety d

-

Huateng Pharma. Product Catalog: N-(2-Isopropoxybenzyl)-1-propanamine.[2][3][4] Link

-

Context: Commercial availability and specification grounding.[5]

-

Application Notes and Protocols for the Propylamination of Benzyl Derivatives

Introduction: The Significance of N-Propylbenzylamines in Modern Chemistry

N-propylbenzylamine and its derivatives are crucial structural motifs in a wide array of biologically active molecules, ranging from pharmaceuticals to agrochemicals. Their synthesis is a cornerstone of medicinal chemistry and process development, as the N-benzyl group is a common pharmacophore and a versatile synthetic intermediate. The propylamine moiety can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of a molecule. Consequently, the development of robust, efficient, and scalable methods for the construction of the C-N bond between a benzyl group and a propylamine is of paramount importance.

This comprehensive guide provides an in-depth analysis of the primary synthetic strategies for the propylamination of benzyl derivatives. We will delve into the mechanistic underpinnings of each method, offer expert insights into the rationale behind experimental choices, and provide detailed, validated protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel pathways to this important class of compounds.

Strategic Approaches to Propylamination: A Comparative Overview

The synthesis of N-propylbenzylamines can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

-

Reductive Amination: A classic and widely used method that starts from a carbonyl compound (benzaldehyde or a benzyl ketone) and propylamine.

-

Nucleophilic Substitution: A direct approach involving the reaction of a benzyl halide with propylamine.

-

Transition-Metal-Catalyzed N-Alkylation: Modern and highly versatile methods that enable the coupling of propylamine with benzyl halides or even benzyl alcohols.

The choice of strategy is often dictated by factors such as substrate availability, functional group tolerance, desired scale, and economic considerations.

Methodology 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials. The reaction proceeds in two stages: the initial formation of an imine from the condensation of a carbonyl compound and an amine, followed by the in-situ reduction of the imine to the corresponding amine.

Mechanistic Insight

The reaction begins with the nucleophilic attack of propylamine on the carbonyl carbon of the benzaldehyde derivative, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a benzylimine. A reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond to afford the final N-propylbenzylamine product.[1][2]

Caption: Workflow for Reductive Amination.

Expertise & Experience: Selecting the Right Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to the formation of benzyl alcohol as a byproduct.[1] Milder, more selective reducing agents are therefore preferred.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination. It is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation, and it selectively reduces the iminium ion over the carbonyl group.[2] However, its toxicity due to the potential release of cyanide is a significant drawback.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many applications. It is less toxic than NaBH₃CN, and its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for imines and iminium ions.[2] It is also effective under neutral or mildly acidic conditions.

-

Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method, particularly for larger-scale syntheses.[3]

Comparative Data: Reductive Amination Conditions

| Starting Material | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Propylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp | 12 | >95 | General Knowledge |

| Benzaldehyde | Propylamine | NaBH₃CN | Methanol (MeOH) | Room Temp | 12 | 90 | [2] |

| Benzaldehyde | Propylamine | H₂ (50 psi), Pd/C | Ethanol (EtOH) | Room Temp | 4 | >98 | [3] |

| 4-Methoxybenzaldehyde | Propylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp | 16 | 92 | General Protocol |

Detailed Protocol: Reductive Amination of Benzaldehyde with Propylamine

Materials:

-

Benzaldehyde (1.0 eq)

-

Propylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde and dichloromethane.

-

Add propylamine dropwise to the solution at room temperature and stir for 1-2 hours to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure N-propylbenzylamine.

Methodology 2: Nucleophilic Substitution

The direct reaction of a benzyl halide with propylamine is a straightforward approach to N-propylbenzylamine synthesis. Benzylic halides are particularly reactive towards nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate (in an Sₙ1 pathway) or the facile backside attack in an Sₙ2 pathway.[4]

Mechanistic Insight

For primary benzyl halides like benzyl bromide or benzyl chloride, the reaction with a primary amine like propylamine typically proceeds via an Sₙ2 mechanism. The amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in a single concerted step. A second equivalent of the amine or an added base is required to neutralize the hydrogen halide byproduct.

Caption: Sₙ2 Pathway for Propylamination.

Expertise & Experience: Controlling Over-Alkylation

A significant challenge in the nucleophilic substitution approach is the potential for over-alkylation. The desired product, N-propylbenzylamine, is a secondary amine and can itself act as a nucleophile, reacting with another molecule of the benzyl halide to form the tertiary amine, N,N-dibenzylpropylamine.

To minimize this side reaction:

-

Use a Large Excess of Propylamine: Using a significant excess of propylamine (3-10 equivalents) increases the probability that the benzyl halide will react with the primary amine rather than the secondary amine product.

-

Use a Non-Nucleophilic Base: Employing an inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) can neutralize the acid byproduct without competing in the nucleophilic substitution.

-

Control Reaction Conditions: Running the reaction at lower temperatures and for shorter times can also help to suppress the slower over-alkylation reaction.

Comparative Data: Nucleophilic Substitution Conditions

| Benzyl Derivative | Amine (eq) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | Propylamine (3) | K₂CO₃ | Acetonitrile (MeCN) | 80 | 6 | 90 | General Protocol |

| Benzyl Chloride | Propylamine (5) | None | Ethanol (EtOH) | Reflux | 12 | 85 | General Protocol |

| Benzyl Bromide | Propylamine (1.5) | DIPEA | Tetrahydrofuran (THF) | 60 | 8 | 88 | General Protocol |

Detailed Protocol: Nucleophilic Substitution of Benzyl Bromide with Propylamine

Materials:

-

Benzyl bromide (1.0 eq)

-

Propylamine (3.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add benzyl bromide, acetonitrile, and potassium carbonate.

-

Add propylamine to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Methodology 3: Transition-Metal-Catalyzed N-Alkylation

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed methods for C-N bond formation. These reactions offer high efficiency, broad functional group tolerance, and can often be performed under milder conditions than classical methods.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an amine.[5][6] While typically used for aryl amines, it is also highly effective for the amination of benzyl halides.

The catalytic cycle involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-propylbenzylamine and regenerate the Pd(0) catalyst.[6][7]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.

-

Ligands: Sterically hindered, electron-rich phosphine ligands are typically used to promote both the oxidative addition and the final reductive elimination steps. Examples include tri-tert-butylphosphine (P(tBu)₃), and biarylphosphine ligands like XPhos and SPhos.[8]

-

Bases: A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[7]

B. N-Alkylation via Hydrogen Borrowing

A more sustainable and atom-economical approach is the direct N-alkylation of amines with alcohols, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer".[9] In this reaction, a transition metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily "borrows" hydrogen from the benzyl alcohol to form a metal hydride and an aldehyde intermediate.[9][10] The aldehyde then undergoes reductive amination with propylamine, and the "borrowed" hydrogen is returned in the final reduction step.

This methodology avoids the use of pre-activated benzyl derivatives like halides and produces water as the only byproduct.

-

Catalysts: A variety of homogeneous and heterogeneous catalysts based on precious metals (Ru, Ir) and more recently, earth-abundant metals (Fe, Co, Ni) have been developed for this transformation.[10][11][12]

-

Conditions: These reactions are typically carried out at elevated temperatures (100-150 °C) to facilitate the initial dehydrogenation of the alcohol.

Comparative Data: Transition-Metal-Catalyzed Methods

| Method | Benzyl Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Buchwald-Hartwig | Benzyl Chloride | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | General Protocol |

| Hydrogen Borrowing | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | Toluene | 120 | 92 | [10] |

| Hydrogen Borrowing | Benzyl Alcohol | Raney Nickel | None | t-Amyl Alcohol | 160 | 88 | [12] |

Detailed Protocol: N-Alkylation of Benzyl Alcohol with Propylamine via Hydrogen Borrowing

Materials:

-

Benzyl alcohol (1.0 eq)

-

Propylamine (1.2 eq)

-

[Ru(p-cymene)Cl₂]₂ (1 mol%)

-

Potassium carbonate (K₂CO₃) (0.5 eq)

-

Toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine benzyl alcohol, [Ru(p-cymene)Cl₂]₂, and potassium carbonate.

-

Add toluene, followed by propylamine.

-

Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 24 hours.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The propylamination of benzyl derivatives is a well-established and versatile transformation with a range of reliable synthetic methodologies at the disposal of the modern chemist. While classical methods like reductive amination and nucleophilic substitution remain highly relevant and effective, particularly for their simplicity and cost-effectiveness, transition-metal-catalyzed approaches offer unparalleled efficiency, scope, and functional group tolerance. The continued development of more sustainable "hydrogen borrowing" methodologies using earth-abundant metal catalysts represents a particularly exciting frontier, promising to make the synthesis of N-propylbenzylamines and related compounds even more environmentally benign and economically viable in the future. The choice of the optimal method will always depend on the specific requirements of the target molecule and the context of the synthesis, and a thorough understanding of the principles outlined in this guide will empower researchers to make informed and effective decisions.

References

- Vertex AI Search, based on a variety of scientific public

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. [Link]

-

Recent advances in enantioselective construction of C–N bonds involving radical intermediates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02268H. [Link]

-

Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

-

Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]

-

Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. [Link]

-

N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

-

Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. [Link]

-

Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. [Link]

-

Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - NIH. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

(PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ResearchGate. [Link]

-

Benzylamines - Organic Chemistry Portal. [Link]

- US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google P

-

A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions - Vivekanand College. [Link]

Sources

- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of N-(2-Isopropoxybenzyl)-1-propanamine: A Strategic Guide for CNS-Targeted Drug Design

Topic: Functionalization of N-(2-Isopropoxybenzyl)-1-propanamine for Drug Design Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Abstract & Strategic Significance

N-(2-Isopropoxybenzyl)-1-propanamine (N-IPBP) represents a privileged scaffold in the design of Central Nervous System (CNS) active agents. Structurally, it combines a lipophilic ortho-alkoxybenzyl core with a flexible propylamino chain. This motif is pharmacologically significant as a template for Voltage-Gated Sodium Channel (VGSC) blockers (e.g., NaV1.7, NaV1.8 inhibitors for pain) and Monoamine Oxidase B (MAO-B) inhibitors (e.g., neuroprotection).

The 2-isopropoxy substituent is not merely a lipophilic handle; it exerts a critical ortho-effect , sterically locking the conformation of the benzylamine bond and preventing planar rotation. This conformational restriction is often a prerequisite for high-affinity binding to the local anesthetic receptor site within the sodium channel pore.

This guide details the strategic functionalization of the secondary amine nitrogen of N-IPBP. By modulating this site, researchers can transition from a "hit" molecule to a "lead" candidate with optimized metabolic stability (t1/2), membrane permeability (LogD), and target selectivity.

Chemical Profile & Reactivity

Molecule: N-(2-Isopropoxybenzyl)-1-propanamine

Formula: C

Key Reactivity Features:

-

Secondary Amine (NH): The primary vector for diversification. It is highly nucleophilic and susceptible to alkylation, acylation, and sulfonylation.

-

Isopropoxy Ether: Generally stable under standard nucleophilic conditions but sensitive to strong Lewis acids (e.g., BBr

) which would cause dealkylation to the phenol. -

Benzylic Position: Susceptible to oxidative metabolism (CYP450). N-acylation or N-arylation can mitigate this liability by reducing electron density on the nitrogen.

Strategic Functionalization Pathways

The following decision tree outlines the three primary workflows for optimizing N-IPBP.

Caption: Strategic diversification pathways for N-IPBP. Pathway A targets hydrogen-bonding motifs common in anticonvulsants. Pathway B expands the hydrophobic pharmacophore. Pathway C addresses metabolic stability.

Detailed Experimental Protocols

Protocol A: Urea Synthesis (Peptidomimetic Design)

Objective: To synthesize urea derivatives (e.g., N-(2-isopropoxybenzyl)-N-propyl-N'-arylureas). Urea linkages mimic the peptide bond but are resistant to proteases, a strategy validated by drugs like Lacosamide .

Mechanism: Nucleophilic addition of the secondary amine to an electrophilic isocyanate.

Materials:

-

Substrate: N-(2-Isopropoxybenzyl)-1-propanamine (1.0 equiv)

-

Reagent: Aryl Isocyanate (1.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Base: Triethylamine (TEA) (1.2 equiv) - Optional, used if starting material is a salt.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N

), dissolve 1.0 mmol of N-IPBP in 5 mL of anhydrous DCM. -

Addition: Cool the solution to 0°C. Add TEA (if using the HCl salt of the amine). Dropwise add the aryl isocyanate (1.1 mmol) dissolved in 1 mL DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The secondary amine spot should disappear.

-

Workup:

-

Dilute with 20 mL DCM.

-

Wash with 1M HCl (10 mL) to remove unreacted amine/isocyanate byproducts.

-

Wash with Saturated NaHCO

(10 mL) and Brine (10 mL). -

Dry over Na

SO

-

-

Purification: Recrystallize from Et

O/Hexanes or purify via flash column chromatography.

Validation:

-

IR: Look for the disappearance of the N-H stretch (~3300 cm

) and appearance of the Urea C=O stretch (~1650 cm

Protocol B: Buchwald-Hartwig N-Arylation

Objective: To create N-aryl tertiary amines. This introduces a second aromatic ring, creating a "Butterfly" structure often required for high-affinity binding to the hydrophobic pockets of GPCRs and Transporters.

Mechanism: Palladium-catalyzed cross-coupling of the secondary amine with an aryl halide.

Materials:

-

Substrate: N-IPBP (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BINAP or Xantphos (4 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Argon flow, charge a reaction vial with Pd

(dba) -

Solvation: Add anhydrous Toluene (concentration ~0.2 M).

-

Substrate Addition: Add the Aryl Bromide and N-IPBP.

-

Reaction: Seal the vial and heat to 100°C for 12-16 hours.

-

Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium residues.

-

Purification: Concentrate the filtrate. Purify via Flash Chromatography (Silica gel). Note: Tertiary amines can streak on silica; add 1% Triethylamine to the eluent.

Expert Insight: For sterically hindered aryl bromides, switch the ligand to RuPhos , which is specifically designed for difficult secondary amine couplings [1].

Protocol C: Salt Formation (Solubility Optimization)

Objective: To convert the oily free base or lipophilic derivative into a crystalline, water-soluble solid suitable for biological assays.

Materials:

-

Substrate: Functionalized N-IPBP derivative

-

Acid: Fumaric acid or HCl (4M in Dioxane)

-

Solvent: Acetone or Diethyl Ether

Step-by-Step Procedure:

-

Dissolve the free base (100 mg) in a minimal amount of Acetone (~1-2 mL).

-

Fumarate: Add a stoichiometric amount (1.0 equiv) of Fumaric acid dissolved in hot acetone.

-

Why Fumarate? Fumarates are often non-hygroscopic and pharmaceutically acceptable, providing better handling properties than hydrochlorides for lipophilic amines.

-

-

Crystallization: Allow the solution to cool slowly. If no precipitate forms, add diethyl ether dropwise until turbid, then refrigerate (4°C).

-

Isolation: Filter the white solid and dry under high vacuum.

Analytical Data Summary (Expected)

| Feature | Method | Diagnostic Signal | Interpretation |

| Benzylic CH | Shift indicates N-substitution state. Downfield shift observed upon acylation. | ||

| Isopropoxy CH | Characteristic of the core scaffold. Confirm integral = 1H. | ||

| Amide/Urea NH | Confirms successful N-capping (Protocol A/C). | ||

| Molecular Ion | LC-MS (ESI+) | [M+H] | Essential for confirming product identity. Watch for [M+Na] |

References

-

Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Sodium Channel Blockers (SAR): Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants.[1] Journal of General Physiology, 149(4), 465–481. Link

- Peptidomimetic Ureas: Konnert, L., et al. (2014). Urea-based peptidomimetics: A new class of anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 24(7), 1702-1706.

-

Ortho-Effect in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for N-(2-Isopropoxybenzyl)-1-propanamine Synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-(2-Isopropoxybenzyl)-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameter of reaction temperature. The formation of the target compound via reductive amination of 2-isopropoxybenzaldehyde and 1-propanamine is a robust but nuanced process where precise temperature control is paramount for achieving high yield and purity.

This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and potential side reactions, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on temperature as the root cause.

Question 1: My reaction is stalling. After several hours, TLC/LCMS analysis shows a large amount of unreacted 2-isopropoxybenzaldehyde.

Probable Cause: The primary reason for incomplete conversion is often an insufficiently optimized temperature for the initial imine formation step. The condensation of 2-isopropoxybenzaldehyde and 1-propanamine to form the N-(2-isopropoxybenzylidene)propan-1-amine intermediate is an equilibrium-limited reaction.[1] If the temperature is too low, the rate of formation may be impractically slow.

Solution Strategy:

-

Isolate the Step: The reaction should be viewed as two distinct thermal stages: imine formation followed by reduction.

-

Optimize Imine Formation Temperature: Gently warm the mixture of 2-isopropoxybenzaldehyde and 1-propanamine in your chosen solvent (e.g., methanol or THF) to between 30 °C and 50 °C. Aromatic aldehydes are relatively reactive, so aggressive heating is usually unnecessary and can promote side reactions.[2]

-

Monitor Progress: Monitor the disappearance of the aldehyde spot/peak by TLC or LCMS. The reaction should reach equilibrium within 1-3 hours in this temperature range. If water is not being actively removed, the reaction will not go to completion at this stage.

-

Proceed to Reduction: Only after confirming significant imine formation should you proceed to the reduction step, which requires a different thermal profile.

Question 2: The primary impurity in my final product is 2-isopropoxybenzyl alcohol. How can I minimize its formation?

Probable Cause: This is a classic selectivity issue in one-pot reductive aminations. The reducing agent, typically sodium borohydride (NaBH₄), is reducing the starting aldehyde before it has a chance to form the imine.[3][4] This side reaction is highly favored if the NaBH₄ is added while the reaction temperature is elevated.

Solution Strategy:

-

Sequential Temperature Control: Implement a strict temperature gradient. After the initial imine formation at a moderately warm temperature (e.g., 40 °C), cool the reaction vessel to 0-5 °C in an ice bath.

-

Controlled Addition of Reductant: Add the sodium borohydride portion-wise at this reduced temperature. This allows you to control the initial exotherm of the reduction and ensures the hydride preferentially reduces the pre-formed, more electrophilic protonated imine (iminium ion) over the less reactive aldehyde.[3]

-

Slow Warming: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure the reduction goes to completion. A final gentle warming (e.g., to 30-40 °C) can be considered if the reaction is sluggish, but only after the majority of the starting aldehyde has been consumed.[5]

Question 3: I'm observing vigorous gas evolution upon adding NaBH₄, and my yields are inconsistent.

Probable Cause: The observed effervescence is hydrogen gas, resulting from the decomposition of sodium borohydride by the protic solvent (e.g., methanol or ethanol).[6] This decomposition is significantly accelerated by elevated temperatures and acidic conditions, wasting your reagent and leading to poor reproducibility.[7]

Solution Strategy:

-

Maintain Low Temperature: As detailed above, adding NaBH₄ at 0-5 °C is critical. This drastically slows the rate of solvent-induced decomposition.

-

Check pH: While imine formation is often catalyzed by mild acid, the reduction step is more stable under neutral or slightly basic conditions. The reaction should not be strongly acidic during the addition of NaBH₄.

-

Portion-wise Addition: Adding the solid NaBH₄ in small portions helps to manage both the reduction exotherm and the decomposition rate, ensuring more of the hydride is available for the desired reaction.

Question 4: My final product is contaminated with a higher molecular weight impurity, suggesting dialkylation.

Probable Cause: The desired product, N-(2-Isopropoxybenzyl)-1-propanamine, is a secondary amine. It can act as a nucleophile itself, reacting with another molecule of 2-isopropoxybenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine byproduct. This is more likely to occur if the reaction is run at high temperatures for extended periods.[8][9]

Solution Strategy:

-

Avoid Excessive Heat: High temperatures increase the rate of this unwanted side reaction. Stick to the lowest effective temperature profile that allows for complete conversion.

-

Stoichiometry Control: Using a slight excess of the primary amine (1-propanamine) can help minimize this side reaction by ensuring it outcompetes the secondary amine product for reaction with the aldehyde.

-